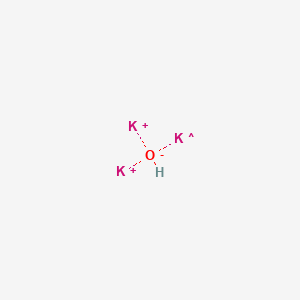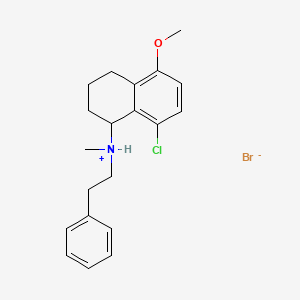
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide typically involves multiple steps, starting from simpler precursors. One common method involves the reduction of 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine . This intermediate can then undergo further reactions to introduce the chloro, methoxy, methyl, and phenethyl groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it can undergo.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, chromic acid.
Reducing Agents: Sodium in boiling amyl alcohol.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: 1-naphthoquinone.
Reduction: Tetrahydro-1-naphthylamine.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of chiral phosphine-aminophosphine ligands.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine: A simpler aromatic amine derived from naphthalene.
2-Naphthylamine: Another naphthalene derivative with similar properties.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form of 1-naphthylamine.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from simpler naphthalene derivatives and allows for a broader range of applications.
Propriétés
Numéro CAS |
64058-49-7 |
|---|---|
Formule moléculaire |
C20H25BrClNO |
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methyl-(2-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C20H24ClNO.BrH/c1-22(14-13-15-7-4-3-5-8-15)18-10-6-9-16-19(23-2)12-11-17(21)20(16)18;/h3-5,7-8,11-12,18H,6,9-10,13-14H2,1-2H3;1H |
Clé InChI |
TWXYZYQXVVFVTQ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CCC1=CC=CC=C1)C2CCCC3=C(C=CC(=C23)Cl)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)
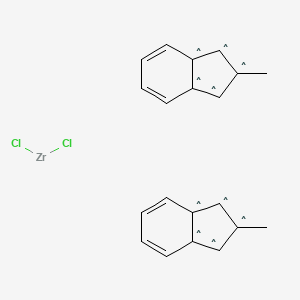
![bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
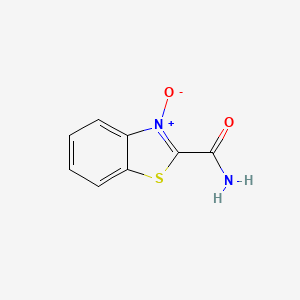

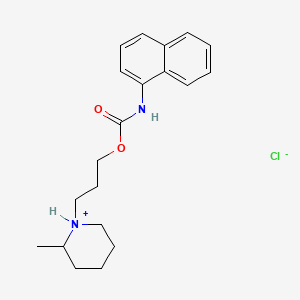

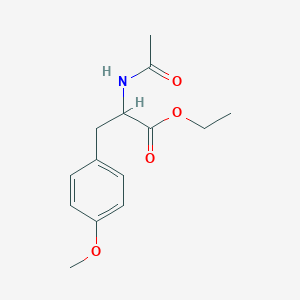
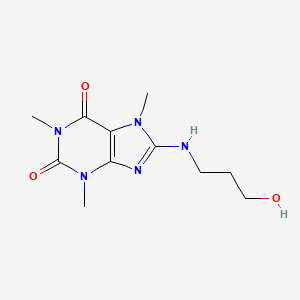
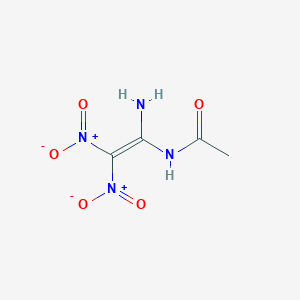
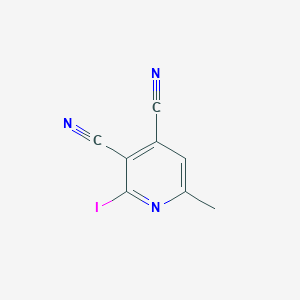
![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)
